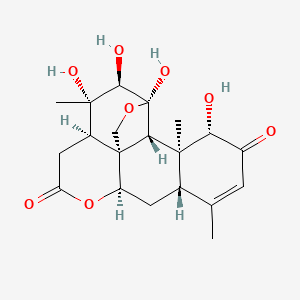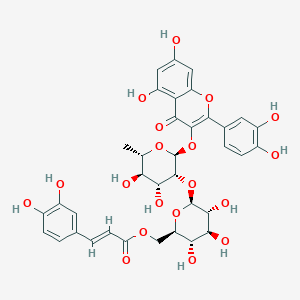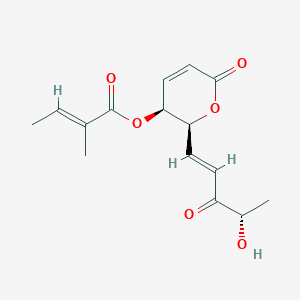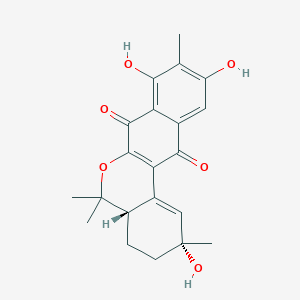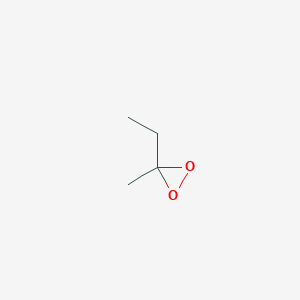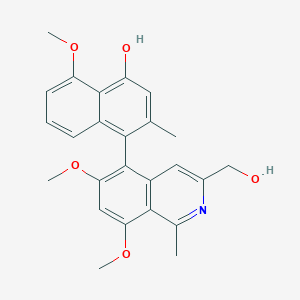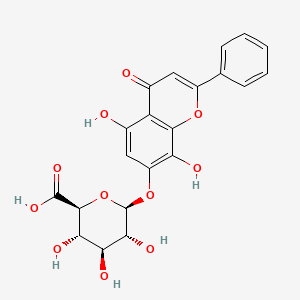
(R)-2-methoxyhexadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-methoxyhexadecanoic acid is a 2-methoxyhexadecanoic acid.
科学的研究の応用
Synthesis and Chemical Properties
Microwave-Assisted Synthesis : A study by Jaipuri et al. (2004) describes a method for synthesizing (R)-3-hydroxyalkanoic acids, closely related to (R)-2-methoxyhexadecanoic acid. This method involves microwave-assisted catalytic transfer hydrogenation and hydrolysis, enhancing the practicality of this chemical synthesis (Jaipuri et al., 2004).
Total Synthesis and Antifungal Activity : Das et al. (2011) achieved the total synthesis of 4-methoxyalkanoic acids, similar to this compound, demonstrating significant antifungal activity, particularly for the (R)-4-methoxydecanoic acid variant (Das et al., 2011).
Stereochemistry in Synthesis : The stereochemical aspects of synthesizing similar compounds have been explored by Abad et al. (2000), highlighting the importance of chiral centers in the synthesis of methoxylated fatty acids (Abad et al., 2000).
Biological and Pharmacological Applications
Production from Microbial Sources : Research by de Roo et al. (2002) presents a method for producing enantiomerically pure R-3-hydroxyalkanoic acids from Pseudomonas putida, which could be applicable to this compound. This process involves hydrolysis of poly(hydroxyalkanoate) copolymers (de Roo et al., 2002).
Antifungal Properties : Sjögren et al. (2003) identified antifungal substances, including 3-(R)-hydroxydecanoic acid, in Lactobacillus plantarum, which suggests potential antifungal applications for similar compounds like this compound (Sjögren et al., 2003).
Biodegradation Studies : Research involving the biodegradation of compounds by Rhodococcus rhodochrous, as studied by Nalli et al. (2006), may provide insights into the environmental fate and degradation pathways of this compound (Nalli et al., 2006).
Industrial and Environmental Applications
3-Hydroxydecanoic Acid Production : Zheng et al. (2004) described the production of 3-Hydroxydecanoic acid in Escherichia coli, which may inform the production methods for this compound (Zheng et al., 2004).
Application in Quantum Dots : The use of 16-mercaptohexadecanoic acid capped CdSe quantum dots for copper(II) detection, as explored by Chan et al. (2010), may suggest potential applications for this compound in nanotechnology or sensor development (Chan et al., 2010).
Enantiomerically Pure Acid Synthesis : Guo et al. (2000) discuss the preparation of enantiomerically pure (R)- and (S)-2-bromohexadecanoic acids, which could be relevant for the synthesis of enantiomerically pure forms of this compound (Guo et al., 2000).
Additional Biological Insights
Royal Jelly Composition : The presence of 10-hydroxydecanoic acid in royal jelly, as reported by Khazaei et al. (2018), provides insight into the biological significance and potential health benefits of similar compounds (Khazaei et al., 2018).
Pectin Gelation Studies : Studies on the gelation of high methoxy pectin by Agoub et al. (2009) and Morales-Contreras et al. (2018) explore the rheological behavior of pectins, which could be relevant for understanding the physical properties of this compound in various formulations (Agoub et al., 2009); (Morales-Contreras et al., 2018).
Marine Defense Mechanisms : Carballeira et al. (2004) discuss 2-methoxylated fatty acids in marine sponges, which may offer insights into the role of this compound in natural defense mechanisms (Carballeira et al., 2004).
特性
分子式 |
C17H34O3 |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
(2R)-2-methoxyhexadecanoic acid |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(20-2)17(18)19/h16H,3-15H2,1-2H3,(H,18,19)/t16-/m1/s1 |
InChIキー |
YNBIUHDYZWCBSF-MRXNPFEDSA-N |
異性体SMILES |
CCCCCCCCCCCCCC[C@H](C(=O)O)OC |
正規SMILES |
CCCCCCCCCCCCCCC(C(=O)O)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



